molecular formula C18H17ClN4O2 B2926028 N-(5-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-32-4

N-(5-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2926028
CAS No.: 866896-32-4
M. Wt: 356.81
InChI Key: DPXHTZFRSZLCGG-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with the molecular formula C₁₈H₁₇ClN₄O₂ and a molecular weight of 356.81 g/mol . Its structure features:

  • A 1,2,3-triazole core substituted with a methyl group at position 3.
  • A 4-methoxyphenyl group at position 1 of the triazole ring.
  • A carboxamide linker connected to a 5-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-4-5-13(19)10-16(11)20-18(24)17-12(2)23(22-21-17)14-6-8-15(25-3)9-7-14/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHTZFRSZLCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C18H17ClN4O2
Molecular Weight 356.8 g/mol
CAS Number 7470748
IUPAC Name This compound

Structural Characteristics

The compound features a triazole ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects. The presence of chloro and methoxy groups enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. A study evaluating various triazole compounds found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies showed that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. It was particularly effective against breast cancer cells, with a reported IC50 value indicating potent cytotoxicity.

Anti-inflammatory Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A comparative study involving several triazole derivatives highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to quantify antimicrobial activity, demonstrating a zone of inhibition comparable to standard antibiotics.

Study 2: Anticancer Activity

In a recent publication, researchers assessed the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Carboxamide Derivatives with Varied Aryl Substituents

Compound 1 : N-(3-Methylphenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Molecular Formula : C₁₈H₁₇ClN₄O
  • Key Differences :
    • The 1-position of the triazole is substituted with a 5-chloro-2-methylphenyl group instead of 4-methoxyphenyl.
    • The carboxamide is linked to a 3-methylphenyl group rather than 5-chloro-2-methylphenyl.
Compound 2 : 1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Molecular Formula : C₂₁H₂₀Cl₂N₅O₃
  • Key Differences :
    • An additional 2-(3-chloro-4-methoxyphenyl)acetamide substituent is attached to the triazole’s 1-position.
  • Impact : The expanded structure increases molecular weight (466.32 g/mol) and introduces steric bulk, which may influence pharmacokinetic properties like membrane permeability.

Pyrazole Carboxamide Analogs (Heterocyclic Variants)

Compound 3 : 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3e)
  • Key Differences: Pyrazole core instead of triazole. Substituents include aryl groups (e.g., phenyl, 4-chlorophenyl) and cyano-pyrazole moieties.
  • Physical Properties: Melting points range from 123–183°C, indicating crystalline stability influenced by halogen and cyano groups.

Triazole Derivatives with Extended Functionality

Compound 4 : (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • Key Differences :
    • Replaces the carboxamide with a benzofuran-containing carbohydrazide group.
Compound 5 : N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives
  • Key Differences :
    • Substituted with 4-methylphenyl at the triazole’s 1-position and varying amines (e.g., alkyl, aryl) at the carboxamide.
  • Impact : The methyl group’s lower polarity compared to methoxy may reduce hydrophilicity, affecting bioavailability.

Substituent Effects on Properties

Group Target Compound Analog (Compound 1) Analog (Compound 4)
1-Position 4-Methoxyphenyl 5-Chloro-2-methylphenyl Benzofuran-ethylidene
Carboxamide 5-Chloro-2-methylphenyl 3-Methylphenyl Hydrazide-linked benzofuran
Key Functional Groups Methoxy (electron-donating) Chloro, methyl (electron-withdrawing) Benzofuran (aromatic)
  • Steric Effects : Bulky substituents (e.g., Compound 2’s acetamide) may hinder crystallization, as seen in lower yields for some analogs .

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